molecular formula C8H9N3O3 B14813471 4-Cyclopropoxy-6-nitropyridin-3-amine

4-Cyclopropoxy-6-nitropyridin-3-amine

Cat. No.: B14813471
M. Wt: 195.18 g/mol
InChI Key: AYEFHFAPSAZHTN-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-nitropyridin-3-amine is a chemical compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a cyclopropoxy group at the 4-position, a nitro group at the 6-position, and an amino group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-nitropyridin-3-amine typically involves multiple steps. One common method starts with the nitration of pyridine derivatives. For instance, pyridine N-oxide can be nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to yield 4-nitropyridine N-oxide. This intermediate can then be reacted with phosphorus trichloride to produce 4-nitropyridine .

To introduce the cyclopropoxy group, a nucleophilic substitution reaction can be employed. The 4-nitropyridine can be treated with cyclopropanol in the presence of a base to form 4-cyclopropoxy-6-nitropyridine. Finally, the amino group can be introduced at the 3-position through a substitution reaction with ammonia or an amine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of hot spots and undesired by-products .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-nitropyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-nitropyridin-3-amine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with particular molecular targets. For example, derivatives of nitropyridines have been shown to inhibit thrombin, an enzyme involved in blood clotting . The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with target proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. The combination of the nitro and amino groups on the pyridine ring also provides a versatile platform for further functionalization and derivatization .

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

4-cyclopropyloxy-6-nitropyridin-3-amine

InChI

InChI=1S/C8H9N3O3/c9-6-4-10-8(11(12)13)3-7(6)14-5-1-2-5/h3-5H,1-2,9H2

InChI Key

AYEFHFAPSAZHTN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2N)[N+](=O)[O-]

Origin of Product

United States

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